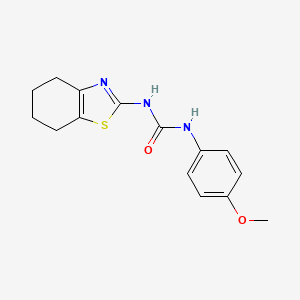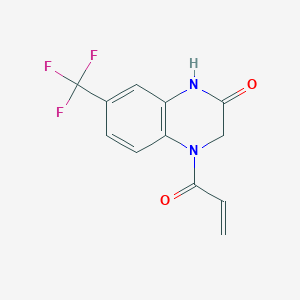
4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. However, it has been found to have an effect on various biochemical pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one have been studied extensively. This compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to have an effect on the immune system and has been used in studies related to autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one in lab experiments include its high purity, stability, and low toxicity. However, the limitations include its cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective synthesis methods.
In conclusion, 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound that has significant potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases and disorders.
Synthesis Methods
The synthesis of 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 2-aminoacetophenone and ethyl trifluoroacetylacetate in the presence of acetic acid and p-toluenesulfonic acid. This method has been found to produce a high yield of the compound with good purity.
Scientific Research Applications
4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one has been studied extensively for its potential applications in scientific research. This compound has been found to have significant biological activity and has been used in various studies related to cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-prop-2-enoyl-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-11(19)17-6-10(18)16-8-5-7(12(13,14)15)3-4-9(8)17/h2-5H,1,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXQGWVKNSGOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)
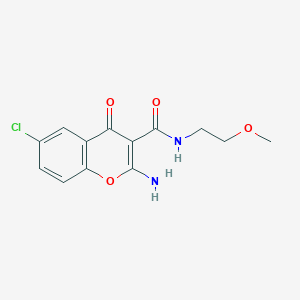
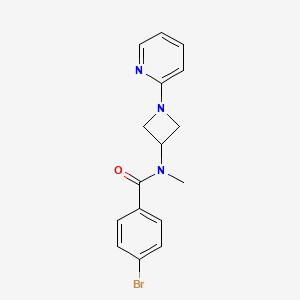
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)
![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)
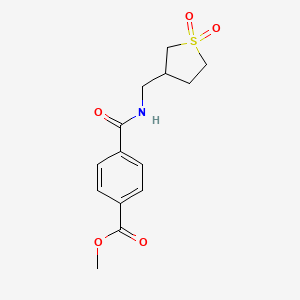
![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)
